(R)-3-Amino-2-(trityl-amino)-propionic acid methyl ester
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Overview
Description
®-3-Amino-2-(trityl-amino)-propionic acid methyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a trityl group, which is known for its stability and utility in protecting amino groups during chemical synthesis. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(trityl-amino)-propionic acid methyl ester typically involves the protection of the amino group using a trityl chloride reagent. The process begins with the reaction of ®-3-Amino-2-hydroxypropionic acid with trityl chloride in the presence of a base such as pyridine. This step results in the formation of ®-3-Amino-2-(trityl-amino)-propionic acid. The final step involves esterification using methanol and a catalyst like sulfuric acid to yield the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(trityl-amino)-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or other strong acids for deprotection of the trityl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ®-3-Amino-2-(trityl-amino)-propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-3-Amino-2-(trityl-amino)-propionic acid methyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(trityl-amino)-propionic acid methyl ester involves its interaction with specific molecular targets. The trityl group provides stability and protection to the amino group, allowing for selective reactions at other functional sites. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-hydroxypropionic acid: Lacks the trityl protection, making it more reactive.
®-3-Amino-2-(benzyl-amino)-propionic acid methyl ester: Features a benzyl group instead of a trityl group, offering different stability and reactivity profiles.
®-3-Amino-2-(tert-butyl-amino)-propionic acid methyl ester: Contains a tert-butyl group, providing steric hindrance and affecting reactivity.
Uniqueness
®-3-Amino-2-(trityl-amino)-propionic acid methyl ester is unique due to the presence of the trityl group, which offers exceptional stability and protection to the amino group. This stability allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl (2R)-3-amino-2-(tritylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-22(26)21(17-24)25-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,25H,17,24H2,1H3/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGXMNHHKVOER-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CN)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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